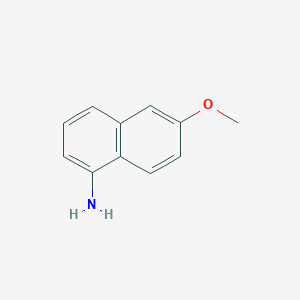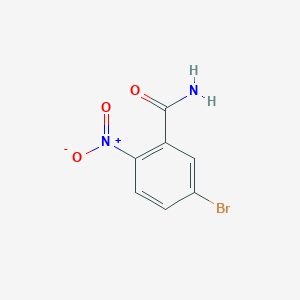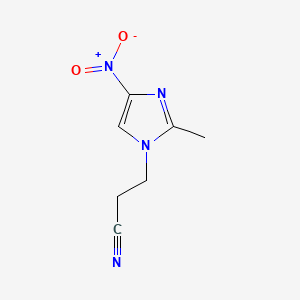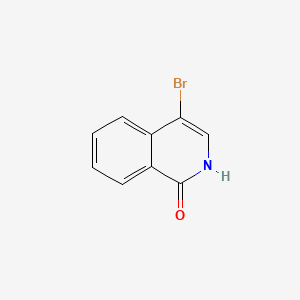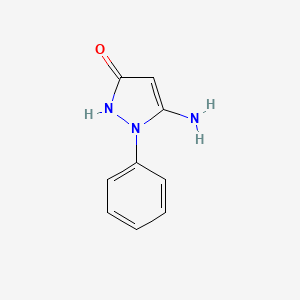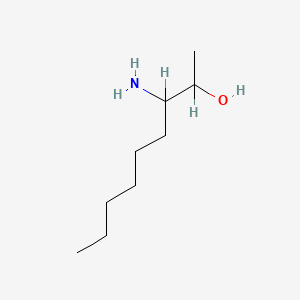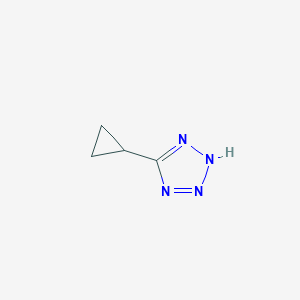
2-Chlor-2-phenylacetamid
Übersicht
Beschreibung
2-Chloro-2-phenylacetamide, also known as 2CPA, is a synthetic compound with a wide range of applications in the field of scientific research. It is a chloroacetamide derivative that has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
2-Chlor-2-phenylacetamid wird bei der Synthese von bioaktiven Verbindungen verwendet. Es wurde bei der Herstellung von N, N′-(Ethan-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamid), einem Amid-Podanden, verwendet .
Herstellung von Schiff-Base-Liganden
Diese Verbindung kann auch zur Herstellung von Phenylacetamid-basierten Schiff-Base-Liganden verwendet werden, indem sie mit entsprechenden Hydrazonen umgesetzt wird .
Entzündungshemmende Wirkung
In einer Studie wurde (±)-2-Chlor-N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamid synthetisiert und seine in-vitro-entzündungshemmende Wirkung bewertet. Die Ergebnisse zeigten, dass es eine bessere Aktivität als der Standard, Ibuprofen, aufwies .
Pharmakologische Aktivitäten
Phenoxyacetanilid und seine Derivate, einschließlich this compound, wurden auf ihre potenziellen pharmakologischen Aktivitäten untersucht. Diese Verbindungen haben vielversprechende Ergebnisse als mögliche therapeutische Kandidaten gezeigt .
Antikrebsaktivität
Einige Derivate von this compound haben eine potente Antikrebsaktivität gegen eine Vielzahl von Zelllinien gezeigt .
Arzneimittelentwicklung
Das Chromenon-Gerüst von this compound wurde im Kontext der Arzneimittelentwicklung untersucht, da es vielseitig ist und potenzielle therapeutische Anwendungen bietet .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The antifungal activity of 2-Chloro-N-phenylacetamide against strains of Aspergillus flavus and Candida spp. has been studied . The results suggest that 2-Chloro-N-phenylacetamide has promising antifungal potential . Further studies are needed to confirm these findings and explore other potential applications of this compound .
Biochemische Analyse
Biochemical Properties
2-Chloro-2-phenylacetamide plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown antifungal activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in Candida species . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, thereby exerting its antifungal effects. Additionally, 2-Chloro-2-phenylacetamide has been observed to bind to ergosterol in fungal cell membranes, further contributing to its antifungal properties .
Cellular Effects
The effects of 2-Chloro-2-phenylacetamide on various cell types and cellular processes have been extensively studied. In fungal cells, it inhibits biofilm formation and reduces mature biofilm biomass, which is crucial for the pathogenicity of fungi like Candida tropicalis and Candida parapsilosis This compound also affects cell signaling pathways and gene expression by inhibiting key enzymes involved in nucleotide synthesis
Molecular Mechanism
At the molecular level, 2-Chloro-2-phenylacetamide exerts its effects through several mechanisms. It inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of thymidylate, a precursor for DNA synthesis . This inhibition leads to a decrease in DNA replication and cell division in fungal cells. Additionally, molecular docking studies have shown that 2-Chloro-2-phenylacetamide can bind to ergosterol in fungal cell membranes, disrupting membrane integrity and function . These interactions highlight the compound’s potential as an antifungal agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-2-phenylacetamide over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to 2-Chloro-2-phenylacetamide led to sustained inhibition of biofilm formation and reduced fungal virulence . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.
Dosage Effects in Animal Models
The effects of 2-Chloro-2-phenylacetamide at different dosages have been studied in animal models. In antifungal studies, the compound exhibited dose-dependent inhibition of fungal growth, with higher doses leading to more significant effects . At very high doses, toxic effects such as liver and kidney damage were observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
2-Chloro-2-phenylacetamide is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as dihydrofolate reductase (DHFR) and ergosterol biosynthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s metabolism involves phase I and phase II reactions, with cytochrome P450 enzymes playing a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-Chloro-2-phenylacetamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via passive diffusion and may interact with transport proteins to facilitate its uptake . Once inside the cell, 2-Chloro-2-phenylacetamide is distributed to various cellular compartments, where it exerts its effects. Studies have shown that the compound accumulates in fungal cell membranes, contributing to its antifungal activity .
Subcellular Localization
The subcellular localization of 2-Chloro-2-phenylacetamide is essential for its activity and function. The compound has been found to localize in fungal cell membranes, where it binds to ergosterol and disrupts membrane integrity . Additionally, it may localize in the cytoplasm, where it inhibits enzymes such as dihydrofolate reductase (DHFR) involved in nucleotide synthesis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.
Eigenschaften
IUPAC Name |
2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOFVLOXGUWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322846 | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-76-2 | |
| Record name | 7462-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"
A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of 2-chloro-2-phenylacetamide to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
